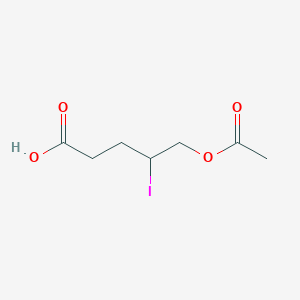

5-(Acetyloxy)-4-iodopentanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

653569-80-3 |

|---|---|

Molecular Formula |

C7H11IO4 |

Molecular Weight |

286.06 g/mol |

IUPAC Name |

5-acetyloxy-4-iodopentanoic acid |

InChI |

InChI=1S/C7H11IO4/c1-5(9)12-4-6(8)2-3-7(10)11/h6H,2-4H2,1H3,(H,10,11) |

InChI Key |

DIRHRELURBKBAG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC(CCC(=O)O)I |

Origin of Product |

United States |

Retrosynthetic Strategies and Precursor Design for 5 Acetyloxy 4 Iodopentanoic Acid

Identification of Strategic Disconnections for the C-I, C-O (Acetate), and Carboxyl functionalities.

The retrosynthetic analysis of 5-(acetyloxy)-4-iodopentanoic acid begins with the logical disconnection of its primary functional groups: the carbon-iodine bond, the carbon-oxygen bond of the acetate (B1210297) group, and the carboxylic acid moiety.

A primary disconnection strategy targets the carbon-iodine (C-I) bond . This leads back to a key precursor, a 4-hydroxypentanoic acid derivative or a related unsaturated system. The iodination of an alkene is a common and effective method for introducing iodine. Therefore, a precursor such as 4-pentenoic acid or a derivative could be considered. Another possibility involves the opening of an epoxide with an iodide source.

The second strategic disconnection focuses on the C-O bond of the acetate group . This bond can be retrosynthetically cleaved through a hydrolysis reaction, leading to a 4-hydroxy-5-iodopentanoic acid intermediate. This approach simplifies the target molecule to a di-functionalized pentanoic acid, where the introduction of the acetate can be envisioned as a final esterification step.

Finally, the carboxyl functionality can be disconnected. This disconnection points towards precursors that can be converted to a carboxylic acid, such as a primary alcohol or an ester. For instance, a 5-hydroxy-2-iodopentyl acetate could be a precursor, which would then be oxidized to the desired carboxylic acid.

These disconnections are summarized in the following table:

| Disconnection | Bond Cleaved | Precursor Type | Potential Reaction |

| C-I Disconnection | Carbon-Iodine | Alkene or Alcohol | Iodination/Iodolactonization |

| C-O Disconnection | Carbon-Oxygen (Acetate) | Alcohol | Esterification |

| Carboxyl Disconnection | Carbon-Carbonyl | Ester or Alcohol | Hydrolysis or Oxidation |

Analysis of Potential Precursor Molecules and Readily Available Starting Materials.

Based on the strategic disconnections, several potential precursor molecules emerge. A highly attractive and readily available starting material is gamma-valerolactone (B192634) (GVL) . GVL is a bio-based platform chemical that can be converted into various pentanoic acid derivatives. lincoln.ac.uk The synthesis of (R)- and (S)-4-(acyloxy)pentanoic acids from racemic GVL has been demonstrated, highlighting its potential as a precursor. lincoln.ac.ukresearchgate.net The lactone ring of GVL can be opened to yield a 4-hydroxypentanoic acid, which is a key intermediate for the introduction of both the iodo and acetyloxy functionalities.

Another viable precursor is levulinic acid (4-oxopentanoic acid) . This keto acid is also derived from biomass and offers a different synthetic handle. The ketone functionality at the 4-position can be reduced to a hydroxyl group, leading to the same 4-hydroxypentanoic acid intermediate obtainable from GVL. The stereocontrolled synthesis of sialic acid derivatives has utilized levulinic acid as a nucleophile, showcasing its versatility in complex molecule synthesis. nih.gov

Furthermore, simple unsaturated carboxylic acids like 4-pentenoic acid could serve as precursors. The double bond provides a site for the regioselective and stereoselective introduction of the iodine and hydroxyl/acetyloxy groups through reactions like iodolactonization or dihydroxylation followed by functional group manipulations.

The following table outlines potential starting materials and their transformation to key intermediates:

| Starting Material | Key Intermediate | Relevant Transformation |

| Gamma-Valerolactone (GVL) | 4-Hydroxypentanoic Acid | Lactone Ring Opening |

| Levulinic Acid | 4-Hydroxypentanoic Acid | Ketone Reduction |

| 4-Pentenoic Acid | 4,5-Dihydroxy or 4-Iodo-5-hydroxypentanoic acid | Dihydroxylation or Iodolactonization |

Considerations for Stereoselective and Regioselective Synthesis of this compound and its Chiral Analogs.

The synthesis of specific stereoisomers of this compound requires careful consideration of stereoselective and regioselective methods. The molecule contains two chiral centers, at C4 and C5, making four possible stereoisomers.

Stereoselectivity:

A key strategy for achieving stereoselectivity is the use of enzymatic reactions. Lipase-catalyzed stereoselective acylation has been successfully employed in the synthesis of enantiopure (R)- and (S)-4-(acyloxy)pentanoic acids from racemic γ-hydroxycarboxylic acid sodium salts. lincoln.ac.ukresearchgate.net This method could be adapted to the synthesis of chiral this compound by performing the enzymatic acylation on a racemic 4-hydroxy-5-iodopentanoic acid precursor.

Alternatively, starting from a chiral pool material like a chiral lactone or employing asymmetric synthesis methodologies for the creation of the stereocenters would be a viable approach.

Regioselectivity:

The regioselective introduction of the iodo and acetyloxy groups is crucial. When starting from an unsaturated precursor like 4-pentenoic acid, the regioselectivity of the addition reaction to the double bond is paramount. Iodolactonization, for instance, is a powerful reaction that can proceed with high regioselectivity, leading to the formation of a five-membered ring lactone with an iodomethyl group. This intermediate can then be opened and the hydroxyl group acylated.

The Woodward modification of the Prévost reaction could also be considered for the regioselective synthesis of α-iodoacetates from alkenes. researchgate.net This reaction involves the reaction of an alkene with iodine and a nucleophile in acetic acid, which could potentially install the iodo and acetate functionalities in a single step with defined regiochemistry.

Synthetic Methodologies for 5 Acetyloxy 4 Iodopentanoic Acid and Its Stereoisomers

Direct Functionalization and Halogenation Approaches

Direct functionalization strategies focus on the late-stage introduction of iodine and acetate (B1210297) groups onto a pentanoic acid derivative. The primary challenge in this approach is achieving stereocontrol at the C-4 and C-5 positions.

Enantioselective and Diastereoselective Iodination Reactions at C-4

The introduction of an iodine atom at the C-4 position with high stereoselectivity is a critical step. One of the most effective methods for achieving this is through enantioselective iodolactonization of γ,δ-unsaturated carboxylic acids (e.g., 5-hexenoic acid derivatives). This intramolecular cyclization process, prompted by an electrophilic iodine source, generates an iodinated lactone that can be subsequently opened to yield the desired 4-iodopentanoic acid derivative.

Research has demonstrated that tertiary aminourea catalysts can facilitate highly enantioselective iodolactonization reactions. nih.gov The catalyst is believed to bind the substrate and an iodonium (B1229267) intermediate, thereby directing the cyclization to occur with high face selectivity. nih.gov The choice of iodinating agent and the presence of catalytic iodine can significantly influence both the reaction's efficiency and the level of enantioselectivity achieved. nih.gov

| Entry | Iodinating Agent | I2 (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | N-Iodosuccinimide (NIS) | 10 | 85 | 10 |

| 2 | NIS | 1.0 | 90 | 78 |

| 3 | NIS | 0.1 | 92 | 90 |

| 4 | N-Iodo-4-fluorophthalimide | 0.1 | 95 | 93 |

Other conceptually related strategies for asymmetric iodination, while not directly applied to this specific substrate, include the use of axially chiral bifunctional amino alcohol catalysts for the α-iodination of aldehydes and enantioselective C-H iodination via kinetic resolution. organic-chemistry.orgnih.gov These methods highlight the broader potential for developing catalytic systems capable of direct, stereocontrolled iodination at a specific carbon center.

Stereocontrolled Acetylation of Hydroxy Precursors at C-5

Once the 4-iodo-5-hydroxy-pentanoic acid backbone is established, the final step in this direct approach is the stereocontrolled acetylation of the primary alcohol at C-5. This transformation is typically straightforward and can be achieved using standard acetylating agents such as acetic anhydride (B1165640) or acetyl chloride in the presence of a non-nucleophilic base like pyridine or triethylamine.

The key consideration for this step is to employ mild conditions to prevent unwanted side reactions. Given the presence of an iodine atom at the adjacent C-4 position, harsh conditions (e.g., high temperatures or strong bases) could potentially lead to elimination reactions, forming an unsaturated pentanoic acid derivative. Furthermore, if the carboxylic acid is not protected, intramolecular esterification could occur, leading to the formation of a lactone. Therefore, performing the acetylation on a protected ester form of the pentanoic acid followed by deprotection is a common and effective strategy.

Convergent and Linear Synthesis Pathways for the Pentanoic Acid Backbone

These approaches focus on constructing the five-carbon chain of the molecule while strategically incorporating the necessary functional groups and stereocenters.

Construction via Esterification and Subsequent Chain Elongation

A linear synthesis could commence from a simple, commercially available chiral building block. For instance, a three-carbon chiral synthon could be elaborated through standard chain elongation techniques, such as the malonic ester synthesis. This method would involve the alkylation of a malonate ester with an appropriate electrophile, followed by hydrolysis and decarboxylation to extend the carbon chain by two atoms. The iodo and hydroxyl functionalities could then be introduced into the resulting five-carbon backbone using stereoselective methods.

Approaches Involving Lactone Ring Opening with Iodide Sources

A highly effective and convergent strategy for synthesizing the 4-iodopentanoic acid core involves the nucleophilic ring-opening of a γ-lactone. γ-Valerolactone, a readily available starting material derived from biomass, serves as an excellent precursor. The reaction of γ-valerolactone with an iodide source, such as sodium iodide or trimethylsilyl iodide, can cleave the ester bond to generate the 4-iodopentanoate.

This reaction proceeds via an SN2 mechanism, where the iodide ion attacks the C-5 methylene carbon, leading to the opening of the lactone ring. The stereochemical outcome of this reaction is well-defined; if an enantiomerically pure lactone is used as the starting material, the stereochemistry at C-4 is inverted during the nucleophilic attack, providing a direct route to an enantiomerically enriched 4-iodopentanoic acid derivative. The subsequent acetylation of the C-5 hydroxyl group (formed upon workup) would yield the target molecule.

Carboxylic Acid Functionalization Strategies (e.g., Decarboxylative Iodination)

Decarboxylative iodination reactions offer an alternative, albeit less common, pathway for introducing the iodine atom. These methods involve the replacement of a carboxylic acid group with an iodine atom. The classic example is the Hunsdiecker reaction, where a silver carboxylate is treated with iodine. More modern, transition-metal-free protocols have also been developed, which can proceed under milder conditions. mdpi.comnih.gov

In the context of synthesizing 5-(acetyloxy)-4-iodopentanoic acid, a hypothetical precursor such as a substituted glutaric acid derivative could be envisioned. For example, a precursor with a carboxylic acid group at the position destined to become C-4 could potentially undergo selective decarboxylative iodination. However, achieving selectivity and controlling the reaction conditions for such a substrate would be a significant synthetic challenge. This strategy is generally more applicable to the synthesis of aryl iodides or in cases where the carboxyl group is activated, such as in β,γ-unsaturated carboxylic acids. organic-chemistry.org

Chemical Reactivity and Transformation of 5 Acetyloxy 4 Iodopentanoic Acid

Reactivity of the Iodine Functionality

The presence of a secondary iodide at the C-4 position is a key feature for derivatization. This functionality allows for a range of reactions that forge new carbon-carbon and carbon-heteroatom bonds.

The carbon-iodine bond is susceptible to nucleophilic attack, enabling the introduction of various functional groups. This is a foundational method for elaborating the core structure of 5-(acetyloxy)-4-iodopentanoic acid. While specific studies on this exact substrate are limited, the principles of SN2 reactions are well-established. For instance, reaction with sodium azide (B81097) would be expected to yield the corresponding 5-(acetyloxy)-4-azidopentanoic acid. Similarly, amines and thiols can be employed to introduce nitrogen and sulfur functionalities, respectively. The success of these substitutions would likely depend on the choice of solvent and reaction conditions to manage the reactivity of the carboxylic acid.

Palladium-catalyzed cross-coupling reactions represent a powerful toolkit for forming carbon-carbon bonds, and alkyl iodides are competent coupling partners. Although specific examples utilizing this compound are not prevalent in the literature, the potential for such transformations is significant. Reactions like the Heck, Sonogashira, and Suzuki-Miyaura couplings could theoretically be applied. For a Suzuki-Miyaura coupling, a boronic acid or ester would be reacted in the presence of a palladium catalyst and a base to form a new C-C bond at the C-4 position. The choice of catalyst, ligands, and reaction conditions would be critical to ensure compatibility with the ester and carboxylic acid functionalities.

The relatively weak C-I bond can be homolytically cleaved to generate a carbon-centered radical. This reactive intermediate can then participate in a variety of bond-forming reactions. For example, in the presence of a radical initiator such as AIBN and a suitable acceptor like an alkene, a C-C bond-forming cascade could be initiated. These radical-based methods offer an alternative to traditional nucleophilic substitution and transition metal-catalyzed pathways, potentially providing different reactivity and selectivity profiles.

Transformations of the Acetyloxy Group

The acetyloxy group at the C-5 position offers another handle for chemical modification, primarily through reactions at the ester carbonyl.

The acetate (B1210297) ester can be selectively hydrolyzed to the corresponding alcohol, 5-hydroxy-4-iodopentanoic acid. This transformation can typically be achieved under basic conditions, for example, using lithium hydroxide (B78521) or sodium carbonate in a mixed aqueous-organic solvent system. Care must be taken to control the reaction conditions to avoid potential side reactions involving the iodide or the carboxylic acid. Transesterification, the exchange of the acetyl group for a different acyl group, is also a feasible transformation, which could be catalyzed by acids or bases in the presence of a different alcohol.

Following hydrolysis of the acetyloxy group to the primary alcohol, further derivatization is possible. The resulting hydroxyl group can be re-esterified with a variety of carboxylic acids or their activated derivatives to introduce different ester functionalities. Alternatively, it could be converted into an ether through a Williamson ether synthesis, reacting the corresponding alkoxide with an alkyl halide. These transformations would further expand the molecular diversity achievable from the this compound scaffold.

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone of the molecule's reactivity, enabling a variety of derivatization reactions.

Formation of Esters, Amides, and Anhydrides

The conversion of the carboxylic acid group in this compound into esters, amides, and anhydrides follows established synthetic protocols. However, the presence of the iodo and acetyloxy functionalities necessitates careful selection of reaction conditions to avoid competing side reactions, such as intramolecular cyclization.

Esterification: The most direct method for ester formation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. masterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium process, typically driven to completion by using an excess of the alcohol or by removing water as it forms. masterorganicchemistry.com For a molecule like this compound, which also contains an ester (the acetyloxy group), transesterification is a potential side reaction, although generally slower than the primary esterification of the carboxylic acid. More advanced methods using coupling agents can also be employed, particularly for sterically hindered alcohols. researchgate.netorganic-chemistry.org

Amide Formation: Direct reaction of a carboxylic acid with an amine is generally inefficient due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. libretexts.orgorgoreview.com Consequently, the carboxylic acid must first be "activated." A widely used method involves coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). chemistrysteps.com These reagents convert the hydroxyl group of the carboxylic acid into a good leaving group, facilitating nucleophilic attack by the amine to form the amide bond. libretexts.orgyoutube.com The reaction is typically performed at room temperature and provides good yields. chemistrysteps.com An alternative two-step approach involves converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride, followed by reaction with the amine. youtube.com

Anhydride (B1165640) Formation: Symmetrical anhydrides can be synthesized by the dehydration of two equivalents of the carboxylic acid at high temperatures. A more controlled method for preparing mixed or symmetrical anhydrides involves the reaction of a carboxylate salt with an acyl chloride. masterorganicchemistry.com This nucleophilic acyl substitution reaction is generally efficient. Given the structure of this compound, intramolecular anhydride formation is not feasible, but it can readily react with other acyl chlorides to form mixed anhydrides.

Table 1: General Conditions for Carboxylic Acid Derivatization

| Transformation | Reagents & Conditions | Product | Notes |

| Esterification | R'-OH, H⁺ (cat.), heat | 5-(Acetyloxy)-4-iodo-pentanoate ester | Equilibrium reaction; alcohol often used as solvent. masterorganicchemistry.com |

| Amide Formation | R'R''NH, DCC or EDC | 5-(Acetyloxy)-4-iodo-pentanamide | Prevents acid-base reaction; forms a stable dicyclohexylurea byproduct. chemistrysteps.com |

| Anhydride Formation | R'COCl, pyridine | Mixed anhydride | Reaction of a carboxylate with an acyl chloride. masterorganicchemistry.com |

Reductions to Alcohols and Subsequent Transformations

The reduction of the carboxylic acid moiety to a primary alcohol requires potent reducing agents. The choice of reagent is critical due to the presence of the reducible ester and alkyl iodide groups.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting carboxylic acids to primary alcohols. masterorganicchemistry.comlibretexts.org However, LiAlH₄ is generally unselective and will also reduce other functional groups. harvard.edu In the case of this compound, LiAlH₄ would be expected to reduce not only the carboxylic acid but also the acetyloxy (ester) group, yielding a diol. Furthermore, LiAlH₄ can reduce alkyl halides to alkanes. masterorganicchemistry.comquora.com Therefore, treatment of the parent compound with LiAlH₄ would likely result in a mixture of products, including the diol and potentially a product where the iodine has been removed.

For a more selective reduction of the carboxylic acid in the presence of the ester, borane (B79455) (B₂H₆) or its complexes (e.g., borane-tetrahydrofuran) are the reagents of choice. harvard.edu Borane selectively reduces carboxylic acids over esters, which would yield 5-(acetyloxy)-4-iodopentan-1-ol. Subsequent transformations of this alcohol could then be undertaken, such as oxidation or further substitution reactions.

Table 2: Selectivity of Reducing Agents

| Reagent | Reactivity with Carboxylic Acid | Reactivity with Ester (Acetyloxy) | Reactivity with Alkyl Iodide | Expected Major Product |

| LiAlH₄ | High (reduces to alcohol) masterorganicchemistry.com | High (reduces to alcohol) masterorganicchemistry.com | High (reduces to alkane) masterorganicchemistry.com | Pentane-1,2,5-triol |

| NaBH₄ | Low/None libretexts.org | Low/None quora.com | Low/None | No reaction |

| B₂H₆ (Borane) | High (reduces to alcohol) harvard.edu | Low/None harvard.edu | Low/None | 5-(Acetyloxy)-4-iodopentan-1-ol |

Intramolecular Cyclization and Rearrangement Pathways

The structure of this compound, specifically the 1,4-relationship between the iodine atom and the carboxylic acid group, makes it highly susceptible to intramolecular cyclization. This reaction, known as iodolactonization, is a powerful method for forming γ-lactones (five-membered cyclic esters). wikipedia.orgchemistnotes.com

The process is typically initiated by treating the compound with a mild base, such as sodium bicarbonate. youtube.com The base deprotonates the carboxylic acid to form a carboxylate anion. This carboxylate then acts as an internal nucleophile, attacking the carbon atom bearing the iodine (the C4 position) in an intramolecular SN2 reaction. The iodide ion is an excellent leaving group, facilitating the ring-closure. This pathway preferentially forms the five-membered γ-lactone ring, a process favored by both kinetic and thermodynamic factors as described by Baldwin's rules for ring closure. wikipedia.org

The resulting product would be a γ-lactone, specifically dihydro-5-(1-acetyloxyethyl)furan-2(3H)-one. The stereochemistry of the cyclization can often be controlled by the reaction conditions. wikipedia.org Kinetic control (shorter reaction times, lower temperatures) and thermodynamic control (longer reaction times, higher temperatures) can favor different diastereomers of the lactone product. researchgate.net

Mechanistic Investigations of Key Transformations and Reaction Kinetics

The mechanisms of the primary transformations of this compound have been extensively studied for analogous systems.

The Fischer esterification proceeds via a multi-step mechanism involving initial protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. A series of proton transfers follows, converting one of the hydroxyl groups into a good leaving group (water). Elimination of water and final deprotonation yields the ester. masterorganicchemistry.com Each step of this mechanism is reversible.

DCC-mediated amide formation involves the initial protonation of the highly basic nitrogen of DCC by the carboxylic acid. orgoreview.com This activates the DCC, which is then attacked by the carboxylate anion to form a highly reactive O-acylisourea intermediate. libretexts.orgchemistrysteps.com This intermediate contains an excellent leaving group. The amine then attacks the carbonyl carbon of this activated intermediate, forming a tetrahedral intermediate which subsequently collapses to yield the amide and the stable N,N'-dicyclohexylurea byproduct. youtube.com

The mechanism of iodolactonization is a classic example of intramolecular nucleophilic substitution. While the reaction described here starts with an iodo-acid, the more general halolactonization involves the reaction of an unsaturated acid with an iodine source (like I₂). wikipedia.org In that case, a bridged iodonium (B1229267) ion intermediate is formed across the double bond. youtube.com The carboxylate then attacks this intermediate. For this compound, the mechanism is more direct:

Deprotonation: A mild base removes the acidic proton from the carboxylic acid, forming a nucleophilic carboxylate. youtube.com

Intramolecular SN2 Attack: The carboxylate oxygen attacks the electrophilic carbon bonded to the iodine.

Ring Closure: A five-membered ring is formed as the iodide ion is expelled as the leaving group.

Kinetic studies of related halolactonization reactions have shown that the cyclization step is often rate-determining. nih.gov The reaction rate can be influenced by solvent polarity and the nature of the counter-ion associated with the carboxylate. researchgate.net Some studies have found that the reaction exhibits first-order kinetics with respect to both the substrate and any catalyst used. nih.gov

Advanced Spectroscopic and Structural Elucidation Methodologies for 5 Acetyloxy 4 Iodopentanoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. For 5-(Acetyloxy)-4-iodopentanoic acid, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments provides a complete picture of the atomic connectivity and stereochemistry.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

The unambiguous assignment of proton (¹H) and carbon (¹³C) signals in the NMR spectra of this compound is achieved through a suite of two-dimensional (2D) NMR experiments. These experiments reveal correlations between nuclei, allowing for the assembly of the molecular structure piece by piece.

¹H and ¹³C NMR: The one-dimensional ¹H NMR spectrum provides information on the chemical environment and multiplicity of the protons, while the ¹³C NMR spectrum reveals the number of unique carbon atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the protons along the pentanoic acid backbone, confirming their sequential connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.com Each cross-peak in the HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to, providing definitive C-H assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds. youtube.com HMBC is crucial for connecting the different functional groups. For instance, it would show a correlation from the protons of the acetyl methyl group to the carbonyl carbon of the acetate (B1210297), and from the protons on C5 to the carbonyl carbon of the carboxylic acid.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining the relative stereochemistry at the C4 chiral center by observing spatial correlations between the proton at C4 and adjacent protons.

The following table presents a hypothetical but plausible assignment of the ¹H and ¹³C NMR signals for this compound, along with key HMBC correlations that would be observed.

Table 1: Hypothetical ¹H and ¹³C NMR Data and HMBC Correlations for this compound

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1 (COOH) | 10-12 (br s) | Broad Singlet | ~178 | H2 → C1, H3 → C1 |

| 2 (CH₂) | ~2.5 | Multiplet | ~35 | H2 → C1, H2 → C3, H2 → C4 |

| 3 (CH₂) | ~2.1 | Multiplet | ~30 | H3 → C2, H3 → C4, H3 → C5 |

| 4 (CHI) | ~4.2 | Multiplet | ~25 | H4 → C2, H4 → C3, H4 → C5, H4 → C6 |

| 5 (CH₂O) | ~4.5 | Multiplet | ~70 | H5 → C3, H5 → C4, H5 → C6 |

| 6 (C=O) | - | - | ~170 | H5 → C6, H7 → C6 |

| 7 (CH₃) | ~2.1 | Singlet | ~21 | H7 → C6 |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Application of Chiral NMR Shift Reagents for Enantiomeric Excess Determination

Given that this compound is a chiral molecule, determining its enantiomeric purity is often necessary. This can be achieved using chiral NMR shift reagents, such as lanthanide complexes (e.g., Eu(hfc)₃). mit.edu These reagents form diastereomeric complexes with the enantiomers of the analyte, leading to the separation of their NMR signals. nih.gov

In a typical experiment, a small amount of the chiral shift reagent is added to the NMR sample of this compound. The carboxylic acid group of the analyte coordinates with the lanthanide metal center. This interaction results in different chemical shifts for corresponding protons in the two enantiomers. The enantiomeric excess (ee) can then be calculated by integrating the signals of the separated peaks. For example, the signal for the proton at C4 would likely show the most significant separation.

Table 2: Hypothetical ¹H NMR Data for Enantiomeric Excess Determination of this compound using a Chiral Shift Reagent

| Proton | Chemical Shift (δ, ppm) without Shift Reagent | Chemical Shift (δ, ppm) with Shift Reagent (R-enantiomer) | Chemical Shift (δ, ppm) with Shift Reagent (S-enantiomer) | Δδ (ppm) |

| H4 | ~4.2 | ~4.5 | ~4.6 | ~0.1 |

Note: The observed chemical shifts and their separation (Δδ) are hypothetical and depend on the specific chiral shift reagent and its concentration.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides highly accurate mass measurements, which allow for the determination of the elemental composition of a molecule and its fragments. miamioh.edu This is a powerful tool for confirming the identity of this compound and for characterizing its derivatives.

Elucidation of Molecular Formula and Fragmentation Pathways

By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, HRMS can confirm the molecular formula of this compound (C₇H₁₁IO₄). The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for this molecule would include the loss of the iodine atom, the acetyl group, and cleavages along the carbon chain. libretexts.orgwhitman.edu

Table 3: Hypothetical HRMS Fragmentation Data for this compound

| Ion | Proposed Fragment | Calculated m/z |

| [M-H]⁻ | C₇H₁₀IO₄⁻ | 299.9578 |

| [M-I]⁺ | C₇H₁₁O₄⁺ | 159.0652 |

| [M-CH₃CO]⁺ | C₅H₈IO₂⁺ | 242.9564 |

| [M-CH₃COOH]⁺ | C₅H₇IO₂⁺ | 239.9489 |

| [CH₃CO]⁺ | C₂H₃O⁺ | 43.0178 |

Note: The m/z values are calculated for the most abundant isotopes and the specific ions observed can depend on the ionization technique used.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation of Complex Derivatives

Tandem mass spectrometry (MS/MS) is used to further investigate the structure of ions observed in the mass spectrum. researchgate.net In an MS/MS experiment, a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. This is particularly useful for confirming the structure of derivatives of this compound.

For example, if the carboxylic acid is converted to an N-propyl amide derivative, MS/MS can be used to confirm the structure. The precursor ion (the molecular ion of the amide derivative) would be selected and fragmented. The resulting product ions would be expected to correspond to fragments of the original this compound backbone and the N-propyl group, thus confirming the structure of the derivative.

Table 4: Hypothetical MS/MS Fragmentation Data for the N-Propyl Amide Derivative of this compound

| Precursor Ion (m/z) | Proposed Precursor Structure | Product Ion (m/z) | Proposed Product Structure |

| ~342.0353 | [C₁₀H₁₈INO₃+H]⁺ | ~283.0295 | Loss of propylamino group |

| ~342.0353 | [C₁₀H₁₈INO₃+H]⁺ | ~159.0652 | Loss of I and propylamino group |

| ~342.0353 | [C₁₀H₁₈INO₃+H]⁺ | ~43.0178 | Acetyl cation |

Note: The m/z values are hypothetical and serve to illustrate the principles of MS/MS analysis.

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

While NMR and MS provide valuable information about connectivity and molecular formula, X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry and preferred conformation. rigaku.com This technique requires a single crystal of the compound. excillum.com

The diffraction pattern of X-rays passing through the crystal is used to generate an electron density map, from which the positions of all atoms in the molecule can be determined with high precision. rsc.org For this compound, an X-ray crystal structure would unambiguously establish the relative and absolute configuration at the C4 stereocenter. The presence of the heavy iodine atom facilitates the determination of the absolute configuration using anomalous dispersion.

Table 5: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 978.6 |

| Z | 2 |

| Key Bond Length (C4-I) (Å) | ~2.15 |

| Key Bond Angle (C3-C4-C5) (°) | ~112 |

Note: These crystallographic parameters are hypothetical and represent plausible values for a small organic molecule of this type.

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Analysis

The presence of a chiral center at the C-4 position in this compound necessitates the use of chiral chromatography to separate and quantify its enantiomers. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for determining enantiomeric purity.

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and a chiral stationary phase (CSP). The differing stability of these complexes leads to different retention times for each enantiomer, allowing for their separation and quantification.

High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a versatile and widely used method for the enantioseparation of acidic compounds. For this compound, several types of CSPs are applicable. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are highly effective for a broad range of racemic compounds, including those with carboxylic acid functionalities. scas.co.jpnih.govtsijournals.com Columns like Chiralpak® AD or Chiralcel® OJ series, which contain carbamate (B1207046) derivatives of amylose and cellulose respectively, often provide excellent resolution. nih.govmdpi.com

Another effective approach is the use of Pirkle-type columns, which operate on the principle of π-π interactions, hydrogen bonding, and dipole-dipole interactions to achieve separation. scas.co.jp Furthermore, anion-exchanger chiral stationary phases, such as CHIRALPAK QN-AX and QD-AX, are specifically designed for the enantioseparation of acidic compounds, where the recognition mechanism involves an ionic exchange between the analyte and the chiral selector. chiraltech.com

The mobile phase composition is critical for achieving optimal separation. In normal-phase chromatography, typical mobile phases consist of a mixture of an alkane (like n-heptane or n-hexane) with an alcohol (such as ethanol (B145695) or isopropanol) and often a small amount of an acidic or basic additive to improve peak shape and resolution. tsijournals.com For a carboxylic acid like the target compound, an acidic additive can suppress the ionization of the carboxyl group, leading to better interaction with the CSP. In reversed-phase mode, mixtures of water, acetonitrile, or methanol (B129727) with buffering agents are used.

Research Findings for a Related Compound:

Table 1: Representative Chiral HPLC Conditions for Enantiomeric Purity Analysis

| Parameter | Condition 1 (Normal Phase) | Condition 2 (Anion-Exchange) |

| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) tsijournals.com | CHIRALPAK® QN-AX (150 x 4.6 mm, 5 µm) chiraltech.com |

| Mobile Phase | n-Heptane / Ethanol / Acetic Acid (80:20:0.1, v/v/v) | Methanol / Ammonium (B1175870) Formate (100/0.35, v/m) + Formic Acid (0.1%) chiraltech.com |

| Flow Rate | 1.0 mL/min tsijournals.com | 0.8 mL/min |

| Temperature | 25 °C tsijournals.com | 25 °C |

| Detection | UV at 220 nm tsijournals.com | UV at 220 nm |

| Expected Elution | The two enantiomers would exhibit distinct retention times, allowing for quantification. | The (R)- and (S)-enantiomers would be resolved. |

Gas Chromatography (GC):

For GC analysis, the carboxylic acid group of this compound typically requires derivatization to increase its volatility and thermal stability. Esterification to a methyl or ethyl ester is a common strategy. Following derivatization, the enantiomers can be separated on a chiral capillary column.

The most common chiral GC stationary phases are based on derivatized cyclodextrins. gcms.czresearchgate.net These cyclic oligosaccharides have a chiral cavity, and by modifying the hydroxyl groups on the cyclodextrin (B1172386) rim (e.g., with alkyl or acyl groups), their enantioselective properties can be tailored for specific classes of compounds. sigmaaldrich.com For a derivatized iodo-alkanoate, a column such as one based on a permethylated β-cyclodextrin would be a suitable starting point for method development. sigmaaldrich.com

The choice of carrier gas (e.g., helium, hydrogen, or nitrogen) and the temperature program of the GC oven are optimized to achieve baseline separation of the enantiomeric peaks.

Table 2: Representative Chiral GC Conditions for Enantiomeric Purity Analysis (Post-Derivatization)

| Parameter | Condition |

| Column | Astec® CHIRALDEX® G-TA (30 m x 0.25 mm, 0.12 µm) sigmaaldrich.com |

| Analyte Form | Methyl ester derivative |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 200 °C at 5 °C/min, hold 10 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temp. | 250 °C |

| Expected Elution | The methyl esters of the (R)- and (S)-enantiomers would be separated. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Confirmation and Conformational Studies

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful non-destructive technique for identifying the functional groups within a molecule. These methods probe the vibrational motions of chemical bonds, and since each functional group has characteristic vibration frequencies, the resulting spectrum serves as a molecular "fingerprint."

For this compound, vibrational spectroscopy can unequivocally confirm the presence of the carboxylic acid, ester, and carbon-iodine functionalities.

Carboxylic Acid Group (-COOH): This group gives rise to two very characteristic absorptions in the FT-IR spectrum. A very broad O-H stretching band typically appears in the region of 3300-2500 cm⁻¹. The C=O (carbonyl) stretching vibration is observed as a strong, sharp peak, usually between 1700-1725 cm⁻¹ for a saturated aliphatic carboxylic acid.

Ester Group (-OCOCH₃): The ester also has a strong carbonyl (C=O) stretching absorption, which typically appears at a higher frequency than the carboxylic acid carbonyl, in the range of 1735-1750 cm⁻¹. Additionally, two C-O stretching vibrations are expected, one in the 1250-1300 cm⁻¹ region and another between 1000-1100 cm⁻¹.

Carbon-Iodine Bond (C-I): The C-I stretching vibration is a low-energy mode and is expected to appear in the far-infrared region of the spectrum, typically between 500-600 cm⁻¹. This peak is often weak in FT-IR but can sometimes be more prominent in the Raman spectrum.

Conformational Studies:

The flexible single bonds in the pentanoic acid chain allow the molecule to exist in various spatial arrangements or conformations. The vibrational frequencies of certain bonds, particularly those in the molecular backbone (C-C stretches, C-H bends), can be sensitive to the local conformational environment. By analyzing subtle shifts in peak positions or the appearance of new peaks at different temperatures or in different solvents, it is possible to infer information about the predominant conformers present. Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to calculate the vibrational frequencies of different possible conformers and aid in the assignment of the observed spectral features. nih.gov

Table 3: Predicted Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity (FT-IR) |

| 3300 - 2500 | Carboxylic Acid | O-H Stretch | Strong, Broad |

| 2960 - 2850 | Alkyl C-H | C-H Stretch | Medium |

| 1750 - 1735 | Ester | C=O Stretch | Strong |

| 1725 - 1700 | Carboxylic Acid | C=O Stretch | Strong |

| 1465 | Methylene (-CH₂-) | C-H Bend (Scissoring) | Medium |

| 1410 - 1395 | Carboxylate (dimer) | O-H Bend | Medium, Broad |

| 1370 | Methyl (-CH₃) | C-H Bend (Symmetric) | Medium |

| 1300 - 1250 | Ester / Carboxylic Acid | C-O Stretch | Strong |

| 600 - 500 | Iodoalkane | C-I Stretch | Weak to Medium |

Note: The values in this table are predictive and based on characteristic group frequencies. Actual peak positions may vary based on the molecular environment and physical state of the sample.

Theoretical and Computational Investigations of 5 Acetyloxy 4 Iodopentanoic Acid

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. DFT methods are used to determine the electronic structure of molecules, providing insights into their stability and reactivity. By solving approximations of the Schrödinger equation, DFT can calculate various electronic properties that are difficult or impossible to measure experimentally. youtube.comresearchgate.net For 5-(acetyloxy)-4-iodopentanoic acid, a DFT study would typically begin with geometry optimization to find the lowest energy structure of the molecule.

From the optimized geometry, a wealth of information can be extracted. Key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. Furthermore, the distribution of these frontier orbitals can indicate the likely sites of electrophilic and nucleophilic attack.

Other properties that can be calculated include the ionization potential, electron affinity, and dipole moment, which further characterize the molecule's electronic nature and its potential for intermolecular interactions. youtube.com These calculations provide a foundational understanding of the molecule's intrinsic properties, which can inform its potential applications and handling.

Table 1: Hypothetical Electronic Properties of this compound calculated using DFT (Note: The following data is illustrative and represents typical values for a molecule of this nature. It is not based on published experimental or computational results for this specific compound.)

| Property | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -0.8 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | Reflects chemical reactivity and kinetic stability. |

| Ionization Potential | 6.5 eV | Energy required to remove an electron. |

| Electron Affinity | 0.8 eV | Energy released upon gaining an electron. |

Conformational Analysis and Energy Landscape Mapping

A systematic conformational search would be performed by rotating the molecule around its flexible dihedral angles. Each resulting conformer's energy would be calculated using computational methods, often starting with faster molecular mechanics and refining the low-energy structures with more accurate DFT calculations. nih.gov This process maps out the potential energy surface of the molecule, identifying the most stable conformers (local and global minima).

For this compound, key dihedral angles would include those along the pentanoic acid backbone and around the ester group. The analysis would reveal the most probable shapes of the molecule, considering factors like steric hindrance between the bulky iodine atom and the acetyloxy group, as well as potential intramolecular hydrogen bonding involving the carboxylic acid group. libretexts.orglibretexts.org

Table 2: Hypothetical Relative Energies of Key Conformers of this compound (Note: This table is for illustrative purposes only.)

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| A | Global minimum, extended chain | 0.0 |

| B | Gauche interaction between iodine and acetyloxy group | +1.2 |

| C | Folded structure with intramolecular hydrogen bond | +0.8 |

Molecular Dynamics Simulations to Study Solvent Effects and Intermolecular Interactions

While quantum chemical calculations often model molecules in the gas phase (in a vacuum), chemical processes typically occur in solution. Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system, including the explicit effects of solvent molecules. nih.govaip.org

In an MD simulation of this compound, the molecule would be placed in a box of solvent molecules (e.g., water or an organic solvent). The forces on each atom are calculated using a force field, and Newton's laws of motion are used to simulate the movement of all atoms over time. simtk.orgacs.org This provides a dynamic picture of how the solute molecule interacts with the surrounding solvent.

These simulations can reveal important information about the solvation shell around the molecule, identifying how solvent molecules arrange themselves around the carboxylic acid, ester, and iodo functional groups. nih.gov MD simulations are also invaluable for studying intermolecular interactions, such as the formation of hydrogen bonds between the carboxylic acid group and solvent molecules or the tendency of the molecules to aggregate. acs.org

Table 3: Hypothetical Intermolecular Interaction Energies for this compound in Water from MD Simulations (Note: This data is illustrative.)

| Interaction Type | Functional Group | Average Interaction Energy (kcal/mol) |

|---|---|---|

| Hydrogen Bonding | Carboxylic Acid - Water | -8.5 |

| Hydrogen Bonding | Acetyloxy (carbonyl) - Water | -4.2 |

| Van der Waals | Alkyl Chain - Water | -2.5 |

Prediction of Spectroscopic Parameters (NMR, IR) for Comparison with Experimental Data

Computational chemistry can predict spectroscopic data with a high degree of accuracy, which is invaluable for structure elucidation and verification. youtube.comnih.gov DFT calculations can be used to predict the nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies of this compound.

Predicted ¹H and ¹³C NMR chemical shifts are obtained by calculating the magnetic shielding tensors for each nucleus in the molecule. youtube.comresearchgate.net These theoretical values can then be compared with experimental spectra to aid in the assignment of peaks to specific atoms in the molecule. This is particularly useful for complex molecules where spectral overlap can make assignments ambiguous. nih.govyoutube.com

Similarly, the calculation of vibrational frequencies can generate a theoretical IR spectrum. researchgate.net By analyzing the vibrational modes, each calculated peak can be assigned to a specific type of bond stretching, bending, or wagging. This can help to confirm the presence of key functional groups, such as the C=O stretch of the carboxylic acid and the ester, and the C-I stretch.

Table 4: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound (Note: This table is for illustrative purposes only.)

| Carbon Atom | Environment | Predicted Chemical Shift (ppm) |

|---|---|---|

| C1 | Carboxylic Acid (C=O) | 178 |

| C2 | -CH₂- adjacent to COOH | 34 |

| C3 | -CH₂- | 28 |

| C4 | -CHI- | 25 |

| C5 | -CH₂-O- | 65 |

| C6 | Ester (C=O) | 171 |

Table 5: Hypothetical Predicted IR Frequencies for this compound (Note: This table is for illustrative purposes only.)

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | Carboxylic Acid | 3300-2500 (broad) |

| C-H Stretch | Alkyl | 2960-2850 |

| C=O Stretch | Carboxylic Acid | 1710 |

| C=O Stretch | Ester | 1740 |

| C-O Stretch | Ester/Acid | 1240, 1170 |

Elucidation of Reaction Transition States and Reaction Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the transition states—the high-energy structures that connect reactants to products. acs.org The energy of the transition state relative to the reactants determines the activation energy of the reaction, which in turn governs the reaction rate.

For this compound, several reaction pathways could be of interest. For example, an intramolecular substitution reaction where the carboxylate attacks the carbon bearing the iodine to form a lactone is a plausible transformation. Computational methods could be used to model this reaction, calculating the structure and energy of the transition state. mdpi.com

Such a study would provide valuable insights into the feasibility of the reaction, the stereochemical outcome, and how factors such as the solvent might influence the reaction pathway. This predictive capability is a significant advantage of computational chemistry, as it can guide experimental work and lead to a deeper understanding of chemical reactivity. acs.org

Table 6: Hypothetical Activation Energies for a Potential Reaction of this compound (Note: This table is for illustrative purposes only.)

| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Intramolecular Sₙ2 | Lactone formation | 22.5 |

| Elimination | Formation of an alkene | 30.1 |

Applications of 5 Acetyloxy 4 Iodopentanoic Acid As a Chemical Building Block and Precursor

Role as a Versatile Synthon in the Synthesis of Complex Organic Molecules.

No information is available regarding the use of 5-(Acetyloxy)-4-iodopentanoic acid as a versatile synthon in organic synthesis.

Incorporation into Natural Product Synthesis and Analogs thereof.

There are no published studies detailing the incorporation of this compound into the synthesis of natural products or their analogs.

Use in the Design and Synthesis of Labeled Compounds for Biochemical Studies (e.g., Carbon-11 labeling).

Specific methods for the Carbon-11 labeling of this compound have not been described in the literature. However, general methods for Carbon-11 labeling of organic molecules are well-established. These typically involve the reaction of a precursor molecule with a simple C-11 labeled reagent, such as [¹¹C]methyl iodide or [¹¹C]carbon dioxide. The development of a radiolabeling strategy for the target compound would require dedicated research to identify a suitable precursor and optimize the reaction conditions.

Development of Novel Reagents and Catalysts from its Derivatives.

There is no information available on the development of novel reagents or catalysts derived from this compound.

Synthesis and Exploration of Derivatives and Analogs of 5 Acetyloxy 4 Iodopentanoic Acid

Systematic Synthesis of Structural Analogs with Variations at C-4 and C-5.

The synthesis of 5-(acetyloxy)-4-iodopentanoic acid and its structural analogs with variations at the C-4 and C-5 positions can be approached through several strategic routes, primarily starting from unsaturated pentenoic acid derivatives. A common and effective method involves the iodolactonization of a γ,δ-unsaturated acid, such as 4-pentenoic acid. chemistnotes.comwikipedia.org This reaction proceeds via the formation of an iodonium (B1229267) ion, which is then intramolecularly attacked by the carboxylate to form an iodolactone. youtube.com

Subsequent ring-opening of the resulting γ-lactone is a key step to generate the linear pentanoic acid backbone with the desired functionalities. This can be achieved under basic conditions, which would yield a 4-iodo-5-hydroxypentanoic acid derivative. The hydroxyl group at C-5 can then be acetylated using standard procedures, such as reaction with acetyl chloride or acetic anhydride (B1165640), to afford the target compound.

To introduce variations at the C-4 and C-5 positions, the starting alkene can be modified. For instance, using a substituted 4-pentenoic acid could lead to analogs with different groups at various positions along the carbon chain.

A plausible synthetic pathway is outlined below:

Iodolactonization: Treatment of a suitable 4-alkenoic acid with an iodine source (e.g., I₂, NaHCO₃) leads to the formation of a 4-iodo-γ-lactone. The regioselectivity of this reaction typically places the iodine at the most substituted carbon of the former double bond. wikipedia.org

Lactone Ring Opening: The iodolactone is then subjected to hydrolysis, often under basic conditions, to open the lactone ring and form the corresponding 4-iodo-5-hydroxypentanoic acid.

Acetylation: The C-5 hydroxyl group is then acetylated to give the final product, this compound.

Systematic variations can be introduced as follows:

Variation at C-4: To replace the iodine with other halogens (e.g., bromine, chlorine), the corresponding halolactonization reaction can be employed using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). wikipedia.org Other functional groups could potentially be introduced through nucleophilic substitution of the iodide, although this may be competitive with lactonization or other side reactions.

Variation at C-5: The acetyloxy group can be readily varied by using different acylating agents in the final step. For example, using benzoyl chloride would yield a benzoyloxy derivative, while using other acid anhydrides or acyl halides would allow for the introduction of a wide range of ester functionalities.

| Starting Material | Reagents | Intermediate | Final Product (Analog) |

| 4-Pentenoic acid | 1. I₂, NaHCO₃ 2. NaOH 3. Acetyl Chloride | 4-Iodo-5-hydroxypentanoic acid | This compound |

| 4-Pentenoic acid | 1. NBS, H₂O 2. NaOH 3. Acetyl Chloride | 4-Bromo-5-hydroxypentanoic acid | 5-(Acetyloxy)-4-bromopentanoic acid |

| 4-Pentenoic acid | 1. I₂, NaHCO₃ 2. NaOH 3. Benzoyl Chloride | 4-Iodo-5-hydroxypentanoic acid | 5-(Benzoyloxy)-4-iodopentanoic acid |

Investigation of Isomeric Forms and Diastereomers.

The presence of two stereocenters at C-4 and C-5 in this compound means that it can exist as two pairs of enantiomers, which are diastereomers of each other: (4R,5R), (4S,5S), (4R,5S), and (4S,5R). The stereochemical outcome of the synthesis is largely determined during the iodolactonization or iodohydrin formation step.

The addition of the iodine and the oxygen functionality across the double bond in the iodolactonization reaction is typically anti, meaning they add to opposite faces of the double bond. wikipedia.org This results in a specific relative stereochemistry between the C-4 and C-5 positions in the lactone intermediate and, consequently, in the final product. For a (Z)-alkene, this would lead to the syn diastereomer, while an (E)-alkene would yield the anti diastereomer. nih.gov

The investigation of these isomeric forms requires stereoselective synthetic methods and analytical techniques capable of separating and identifying diastereomers and enantiomers, such as chiral chromatography or nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents.

For example, the use of chiral catalysts in the iodolactonization step has been shown to induce enantioselectivity, providing a route to specific enantiomers of the iodolactone precursor. thieme-connect.com This would allow for the synthesis of enantiomerically enriched forms of this compound.

The relative stereochemistry (syn or anti) of the 4-iodo and 5-hydroxy groups can be predicted based on the geometry of the starting alkene and the reaction mechanism. The subsequent acetylation of the C-5 hydroxyl group does not affect the stereochemistry at C-4 or C-5.

| Stereocenter Configuration | Diastereomeric Relationship | Potential Synthetic Precursor |

| (4R, 5S) and (4S, 5R) | anti | (E)-4-Pentenoic acid derivative |

| (4R, 5R) and (4S, 5S) | syn | (Z)-4-Pentenoic acid derivative |

Structure-Reactivity Relationship Studies through Analog Synthesis.

The synthesis of a library of analogs of this compound with systematic structural modifications is crucial for understanding its structure-reactivity relationships. The reactivity of the molecule is primarily associated with the C-I bond and the ester linkage.

The iodine atom at C-4 is a good leaving group, making this position susceptible to nucleophilic substitution reactions. The rate and success of such reactions will be influenced by the steric and electronic environment around the C-4 position. For instance, the nature of the substituent at C-5 can influence the reactivity at C-4 through neighboring group participation. The acetyloxy group, for example, could potentially participate in the displacement of the iodide, leading to the formation of a cyclic intermediate.

| Analog Modification | Expected Impact on Reactivity | Rationale |

| Replacement of Iodine with Bromine at C-4 | Increased reactivity in some nucleophilic substitutions | The C-Br bond is generally more reactive than the C-I bond in certain contexts, though iodide is a better leaving group. |

| Variation of the Ester Group at C-5 | Modulation of reactivity at C-4 and susceptibility to hydrolysis | Electronic effects of the ester can influence the electrophilicity of C-4. Steric bulk can hinder access to the C-4 position. The nature of the ester will also determine its own stability towards hydrolysis. |

| Introduction of substituents on the carbon backbone | Altered steric and electronic environment | Substituents can sterically hinder or electronically influence reaction pathways. |

Preparation of Bioconjugatable Derivatives and Linkers.

The carboxylic acid functionality of this compound makes it amenable to conjugation with biomolecules, such as proteins, peptides, or amino acids, which possess free amine groups. nih.govmdpi.com This is typically achieved by activating the carboxylic acid to form a more reactive species that can readily undergo amidation.

A common strategy for creating bioconjugatable derivatives is the formation of an N-hydroxysuccinimide (NHS) ester. google.comlumiprobe.com The carboxylic acid is reacted with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The resulting NHS ester is a stable, yet reactive intermediate that can be isolated and subsequently reacted with the amine group of a biomolecule to form a stable amide bond. researchgate.net

Alternatively, the carboxylic acid can be converted to an acid chloride by treatment with reagents like thionyl chloride or oxalyl chloride. sciencemadness.org The highly reactive acid chloride can then be directly reacted with an amine to form the amide linkage, although this method is often less compatible with sensitive biomolecules due to the harsh conditions and the production of HCl as a byproduct. chemguide.co.uk

The iodine atom at the C-4 position can also serve as a handle for bioconjugation. For example, it could potentially react with a thiol group (e.g., from a cysteine residue in a protein) via nucleophilic substitution to form a thioether linkage. This dual functionality (carboxylic acid and iodo group) allows for orthogonal conjugation strategies.

| Activation Method | Reagents | Reactive Intermediate | Target Biomolecule Functional Group |

| NHS Ester Formation | N-hydroxysuccinimide (NHS), EDC/DCC | NHS Ester | Amine |

| Acid Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Acid Chloride | Amine |

| Direct Amidation | Carbodiimides (e.g., EDC) and an amine | In situ activated acid | Amine |

Challenges and Future Research Directions

Development of More Efficient and Sustainable Synthetic Methodologies

A primary challenge in organoiodine chemistry is the development of synthetic methods that are both efficient and environmentally benign. nsf.govnews-medical.net Traditional iodination procedures often rely on harsh reagents and produce significant waste. nih.gov Future research will prioritize "green" chemistry principles to mitigate these issues.

Key areas of development include:

Use of Greener Oxidants: Research is moving towards replacing heavy metal oxidants with more sustainable alternatives. Systems employing molecular iodine (I₂) or iodide salts in combination with eco-friendly oxidants like hydrogen peroxide (H₂O₂), sodium percarbonate (SPC), or even air, are gaining prominence. nsf.govmdpi.commdpi.com For a precursor to 5-(Acetyloxy)-4-iodopentanoic acid, such methods could provide a milder and more atom-economical route to iodination.

Solvent-Free and Alternative Solvent Systems: The use of toxic organic solvents is a major environmental concern. Methodologies utilizing solvent-free conditions, such as mechanical grinding (mechanochemistry), or employing greener solvents like water or polyethylene glycol (PEG), are being actively explored for iodination reactions. nih.govbenthamdirect.com

Catalytic Approaches: The development of catalytic systems for iodination can significantly reduce waste and improve efficiency. news-medical.net This includes using catalysts to activate the iodine source or the substrate, allowing for transformations under milder conditions.

| Methodological Approach | Traditional Method | Sustainable Alternative | Key Advantages |

| Oxidant | Heavy metals (e.g., CrO₃, KMnO₄) | H₂O₂, Oxone®, Sodium Percarbonate, Air nsf.govmdpi.commdpi.com | Reduced toxicity, lower environmental impact, improved safety. |

| Solvent | Chlorinated solvents (e.g., CHCl₃, CCl₄) | Water, PEG, Solvent-free (mechanochemistry) nih.govbenthamdirect.com | Environmentally benign, reduced volatile organic compounds (VOCs). |

| Iodine Source | I₂ with stoichiometric activators | Catalytic systems using NaI or KI news-medical.netmdpi.com | Higher atom economy, potential for reagent recycling. |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The carbon-iodine bond is a versatile functional group, serving as a linchpin for numerous transformations. Future research aims to uncover new reactivity patterns, particularly through the lens of hypervalent iodine chemistry. acs.orgnih.govresearchgate.netresearchgate.net Hypervalent iodine reagents are known for their low toxicity and high reactivity, acting as powerful oxidants and group transfer agents. acs.orgnih.govnih.gov

A significant future direction involves the in situ generation of hypervalent iodine species from simple alkyl iodides like this compound. By oxidizing the iodine center, it could be transformed into a highly reactive intermediate capable of unprecedented transformations, such as:

Oxidative Cyclizations: The carboxylic acid and acetyl groups within the molecule could act as internal nucleophiles, potentially leading to the formation of novel lactones or other heterocyclic structures upon activation of the iodine atom.

Group Transfer Reactions: The activated iodo-group could facilitate the transfer of other functional groups to adjacent positions or other molecules, a hallmark of hypervalent iodine chemistry. acs.org

C-H Functionalization: Exploration into whether the activated iodine can mediate the functionalization of nearby C-H bonds would represent a significant advance in synthetic efficiency.

Unlocking these reactivity patterns would transform simple iodoalkanes from passive synthetic intermediates into active participants in complex bond-forming events. frontiersin.orgresearchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous-flow and automated processes offers significant advantages in terms of safety, reproducibility, and scalability. mdpi.com The synthesis of organoiodine compounds, including this compound, is well-suited for these modern platforms.

Continuous-Flow Synthesis: Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time. This is particularly beneficial for iodination reactions, which can be exothermic or involve unstable intermediates. The enhanced safety and control offered by flow reactors could enable the use of more reactive iodinating agents that would be hazardous in a batch setup. mdpi.com A multi-step sequence to produce the target molecule could be streamlined into a single, continuous process without the need to isolate intermediates.

Automated Synthesis Platforms: The rise of automated synthesis platforms, which use pre-packaged reagent cartridges and robotic systems, can accelerate the discovery and optimization of reaction conditions. nih.govsynplechem.com Such systems could be used to rapidly screen different iodinating reagents, catalysts, and conditions to find the optimal route to this compound and its derivatives. This high-throughput capability dramatically reduces the time required for synthetic route development. acm.orgnso-journal.org

Rational Design of Derivatives for Specific Chemical Applications

While this compound itself may not have a defined application, its core structure serves as a template for the rational design of derivatives with tailored properties. The presence of the iodine atom is particularly significant, as it can be readily replaced or modified.

Radioiodination for Medical Imaging: A key application of organoiodine chemistry is in the synthesis of radiopharmaceuticals. nih.govacs.orgnih.gov The iodine atom in the target molecule could be substituted with a radioactive isotope, such as Iodine-123, Iodine-124, or Iodine-131. The resulting radiolabeled compound could be investigated for use in diagnostic imaging techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). The pentanoic acid backbone could be further modified to target specific biological receptors.

Intermediates for Complex Synthesis: The C-I bond is an excellent precursor for forming carbon-carbon and carbon-heteroatom bonds through various coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Derivatives of this compound could be designed as building blocks for the synthesis of more complex molecules, including natural products and pharmaceuticals. nih.govresearchgate.net

| Potential Application | Design Strategy | Relevant Iodine Isotope |

| Diagnostic Imaging (SPECT/PET) | Replace stable iodine with a radioisotope. Modify the carbon backbone to enhance biological targeting. nih.govacs.org | ¹²³I, ¹²⁴I |

| Radiotherapy | Incorporate a particle-emitting radioisotope. nih.gov | ¹³¹I |

| Synthetic Building Block | Utilize the C-I bond as a handle for cross-coupling reactions to build molecular complexity. | Stable ¹²⁷I |

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry provides powerful tools for understanding and predicting chemical phenomena, thereby reducing the need for extensive trial-and-error experimentation. For a molecule like this compound, computational modeling can offer critical insights.

Predicting Reaction Pathways: Using methods like Density Functional Theory (DFT), chemists can model potential synthetic routes to the molecule. By calculating the energies of transition states and intermediates, it is possible to predict which reaction pathways are most favorable, guiding the design of more efficient syntheses. researchgate.net

Understanding Reactivity: Computational models can illuminate the electronic structure of the C-I bond and predict its reactivity towards different reagents. This is crucial for exploring the novel transformations discussed in section 9.2, such as the feasibility of forming a hypervalent iodine intermediate.

Machine Learning and AI: Emerging machine learning and artificial intelligence (AI) models can be trained on large datasets of known reactions to predict the outcomes of new transformations. acs.org In the future, such models could predict the optimal conditions for synthesizing this compound or forecast the properties and reactivity of its derivatives, accelerating the pace of research and discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.